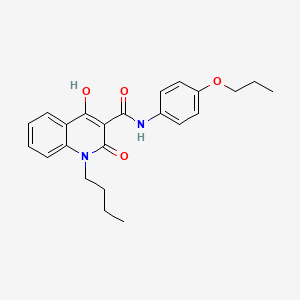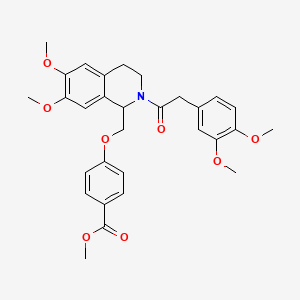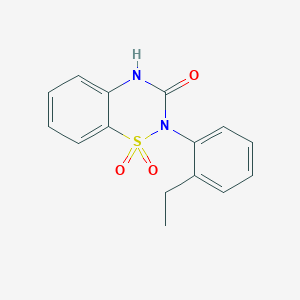
1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound likely exhibits similar characteristics due to its structural features.
1-Butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound with a quinoline-based skeleton. Its chemical formula is CHNO.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. quinoline derivatives are often synthesized through multistep processes involving cyclization reactions, functional group transformations, and amide formation.
- Researchers typically employ various reagents and conditions to achieve the desired transformations. Further experimental studies would be necessary to establish a robust synthetic route for this specific compound.
Chemical Reactions Analysis
Oxidation: Quinoline derivatives can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline ring system can yield tetrahydroquinolines.
Substitution: Substituents on the quinoline ring can be modified through nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) may be relevant.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicine: Quinoline derivatives have been investigated for their potential as antimalarial agents (e.g., chloroquine and quinine).
Chemistry: These compounds serve as versatile building blocks for the synthesis of other heterocyclic compounds.
Industry: Quinoline derivatives find applications in the dye industry and as corrosion inhibitors.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as quinine, quinidine, and quinoline itself, share structural similarities.
Uniqueness: The specific combination of substituents (butyl, hydroxy, and propoxyphenyl) distinguishes this compound from others in the quinoline family.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-3-5-14-25-19-9-7-6-8-18(19)21(26)20(23(25)28)22(27)24-16-10-12-17(13-11-16)29-15-4-2/h6-13,26H,3-5,14-15H2,1-2H3,(H,24,27) |
InChI Key |
FRJDLHUUGOCTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diethoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217958.png)
![1-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11217966.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11217968.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11217971.png)

![4-(4-ethylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217980.png)
![3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217982.png)
![1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217992.png)

![7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218001.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218004.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B11218020.png)
